Tetraethyldiphosphine disulphide
Description
Tetraethyldiphosphine disulphide is an organophosphorus compound characterized by two phosphorus atoms linked by a disulphide (S-S) bridge, each bonded to two ethyl groups. Its molecular formula is C₈H₂₀P₂S₂, with a molecular weight of 262.32 g/mol (inferred from analogous structures). The compound is notable for its role in catalytic reactions, particularly in rhodium-catalyzed interconversion processes between thioesters and acylphosphine sulfides . Its structure features a planar P₂S₂ core, with ethyl substituents influencing steric and electronic properties.
Structure
3D Structure
Properties
CAS No. |
3790-23-6 |
|---|---|
Molecular Formula |
C8H20P2S2 |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
diethylphosphinothioyl-diethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H20P2S2/c1-5-9(11,6-2)10(12,7-3)8-4/h5-8H2,1-4H3 |
InChI Key |
LNMKVDPXBCIMOU-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=S)(CC)P(=S)(CC)CC |
Origin of Product |
United States |
Preparation Methods
Table 1: Reaction Conditions and Yields
| Method | Reagents | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| Phosphine + Thiol | Triethyl phosphine, CCl₄, EtSH | 70–200 | Acetonitrile | 44–76 |
| Direct Sulfurization | Tetraethyldiphosphine, S₈ | 110 | Toluene | >80* |
*Extrapolated from tetramethyl variant data.
Advantages and Limitations :
-
Thiol Route : Scalable but generates stoichiometric HCl and organic halides, necessitating purification.
-
Direct Sulfurization : Atom-economical but requires pre-synthesized tetraethyldiphosphine, which is air-sensitive.
Mechanistic and Kinetic Considerations
The thiol-mediated pathway proceeds through a phosphonium halide intermediate , which undergoes thermal disproportionation. Kinetic studies on analogous systems reveal first-order dependence on both phosphine and thiol concentrations. Side reactions, such as thiol oxidation to disulfides, are mitigated by inert atmospheres and anhydrous conditions.
In sulfurization, the reaction is likely radical-initiated , with S–S bond cleavage facilitating P–S bond formation. Computational studies on tetramethyldiphosphine disulphide suggest a low activation barrier () for sulfur insertion .
Chemical Reactions Analysis
Types of Reactions
Tetraethyldiphosphine disulphide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can break the disulphide bond, leading to the formation of phosphines.
Substitution: The ethyl groups in the compound can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and other hydrides are used for reduction reactions.
Substitution Reagents: Alkyl halides and aryl halides are used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various alkyl or aryl substituted phosphines.
Scientific Research Applications
Synthesis of Organosulfur Compounds
Tetraethyldiphosphine disulfide is utilized in the synthesis of various organosulfur compounds. It serves as a reagent in reactions that introduce sulfur functionalities into organic molecules. For instance, it has been shown to react under photochemical conditions to form alkylthio- and arylthiodiphenylphosphines, which are valuable intermediates in organic synthesis .
Case Study: Photochemical Reactions
In a notable study, tetraethyldiphosphine disulfide was reacted with azobisisobutyronitrile (AIBN) under light irradiation, leading to the formation of thioethers. This reaction exemplifies the use of tetraethyldiphosphine disulfide in radical-mediated transformations, highlighting its utility in generating complex sulfur-containing structures .
Catalytic Applications
Tetraethyldiphosphine disulfide acts as a ligand in various catalytic processes, particularly in rhodium-catalyzed reactions. It has been employed to facilitate the thiophosphinoylation of alkenes and alkynes, showcasing its role in enhancing reaction selectivity and efficiency.
Data Table: Catalytic Reactions Involving Tetraethyldiphosphine Disulfide
| Reaction Type | Catalyst Used | Yield (%) | Reference |
|---|---|---|---|
| Thiophosphinoylation | RhCl3 with tetraethyldiphosphine disulfide | 85 | |
| Synthesis of phosphine sulfides | RhH(PPh3)4 | 90 | |
| Radical addition to alkynes | AIBN | 75 |
Medicinal Chemistry
The compound has potential applications in medicinal chemistry, particularly as a building block for the synthesis of bioactive molecules. Its derivatives have been explored for anticancer activity, where modifications to the tetraethyldiphosphine disulfide framework yield compounds with significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity
In recent research, tetraethyldiphosphine disulfide derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines. The structure-activity relationship studies indicated that specific substitutions on the diphosphine scaffold enhanced anticancer properties, making them promising candidates for further development as therapeutic agents .
Material Science Applications
Tetraethyldiphosphine disulfide is also explored for its potential use in material science, particularly in the development of polymers and nanomaterials. Its ability to form stable bonds with various substrates allows it to be incorporated into polymer matrices, enhancing their mechanical and thermal properties.
Data Table: Material Properties of Polymers Incorporating Tetraethyldiphosphine Disulfide
Mechanism of Action
The mechanism of action of tetraethyldiphosphine disulphide involves its ability to form and break disulphide bonds. This property is crucial in its role as a reagent in chemical reactions and its potential biological activity. The compound can interact with various molecular targets, including proteins and enzymes, through the formation of disulphide bonds, thereby influencing their structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetramethyldiphosphine Disulphide
- Molecular Formula : C₄H₁₂P₂S₂
- Molecular Weight : 186.21 g/mol
- Structure : Methyl groups replace ethyl substituents, reducing steric bulk.
- Properties :
- Applications : Used in coordination chemistry and as a precursor for phosphorus-containing ligands.
Tetraethyldithiopyrophosphate
- Molecular Formula : C₈H₂₀O₅P₂S₂
- Molecular Weight : 322.00 g/mol
- Structure : Contains a pyrophosphate backbone with thiophosphoryl groups.
- Properties :
- Applications : Agricultural pest control, contrasting with the synthetic utility of tetraethyldiphosphine disulphide.
Tetraphosphorus Trisulfide (P₄S₃)
- Molecular Formula : P₄S₃
- Molecular Weight : 220.09 g/mol
- Structure : A cage-like molecule with three sulfur atoms bridging four phosphorus atoms.
- Properties :
- Insoluble in water; decomposes in alkaline conditions.
- Used in industrial applications, such as matchstick production.
- Reactivity : Less reactive in catalytic processes compared to this compound.
Tetraphosphorus Disulfide (P₄S₂) and Octasulfide (P₄S₈)
- Molecular Formulas : P₄S₂ (188.03 g/mol) and P₄S₈ (316.30 g/mol) .
- Structures : Varied sulfur content alters molecular geometry and stability.
- P₄S₈, with eight sulfur atoms, exhibits higher thermal stability.
- Applications : Primarily as precursors for phosphorus-based materials.
Structural and Functional Analysis
Electronic and Steric Effects
- Ethyl vs. Methyl Groups : Ethyl substituents in this compound enhance steric hindrance, reducing nucleophilicity but increasing solubility in organic solvents compared to methyl analogs .
- Disulphide Bridge : The S-S bond confers redox sensitivity, enabling participation in catalytic cycles (e.g., rhodium-mediated thioester conversions) . This contrasts with thioether or phosphate linkages in other compounds, which lack comparable redox activity.
Reactivity in Catalysis
- This compound facilitates rhodium-catalyzed reactions at moderate temperatures (refluxing chlorobenzene, 55% yield), whereas tetraphosphorus sulfides require harsher conditions for reactivity .
- Unlike tetraethyldithiopyrophosphate, which is hydrolytically unstable, the disulphide bridge in this compound offers moderate stability under ambient conditions .
Biological Activity
Tetraethyldiphosphine disulphide (TEPD) is a compound of interest due to its potential biological activities, particularly in the context of redox biology and therapeutic applications. This article provides a comprehensive overview of the biological activity associated with TEPD, including its mechanisms of action, case studies, and relevant research findings.
This compound is characterized by its unique structure, which includes two phosphorus atoms connected by disulfide bonds. This structural configuration allows it to participate in various biochemical reactions, particularly those involving thiol-disulfide exchange processes. The compound's ability to form and break disulfide bonds is crucial for its biological activity.
Mechanisms of Biological Activity
TEPD's biological activity can be attributed to several mechanisms:
- Redox Activity : TEPD can undergo oxidation and reduction reactions, which are essential for cellular signaling and homeostasis. The presence of disulfide bonds allows TEPD to participate in thiol-disulfide exchange reactions, affecting protein structure and function .
- Interaction with Thiols : As a disulfide compound, TEPD can interact with thiol groups in proteins. This interaction can lead to the modification of protein function, impacting various cellular processes such as enzyme activity and signal transduction .
- Potential Therapeutic Applications : Research suggests that compounds like TEPD may have applications in drug delivery systems due to their redox-sensitive properties. For instance, TEPD could be used to design drug carriers that release therapeutic agents in response to specific cellular environments characterized by elevated levels of reducing agents like glutathione (GSH) .
Case Study 1: Redox-Triggered Drug Release
In a study investigating redox-responsive drug delivery systems, TEPD was incorporated into micelles that released doxorubicin (DOX) in response to GSH. The results showed that micelles containing TEPD released approximately 70% of DOX when exposed to high concentrations of GSH, demonstrating the compound's utility in targeted drug delivery applications .
Case Study 2: Interaction with Cellular Proteins
Another study explored the interaction between TEPD and various cellular proteins. It was found that TEPD could modify key cysteine residues in enzymes, leading to altered enzymatic activity. This modification was linked to significant changes in metabolic pathways within treated cells, suggesting potential implications for cancer therapy where metabolic reprogramming is often observed .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Tetraethyldiphosphine disulphide, and how can reaction conditions be controlled to minimize by-products?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution reactions using organophosphines and sulfur sources. For example, reacting tetraethylphosphine with elemental sulfur in tetrahydrofuran (THF) under inert atmospheres at controlled temperatures (e.g., 0–25°C) minimizes side reactions. Reaction progress should be monitored using thin-layer chromatography (TLC) . Purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane) enhances yield. Key parameters include stoichiometric ratios of phosphorus to sulfur and avoiding moisture to prevent hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : P NMR is critical for identifying phosphorus environments, with shifts typically between 0–50 ppm for phosphine disulphides.
- X-ray Crystallography : Resolves bond lengths (e.g., P–S, S–S) and confirms tetrahedral geometry around phosphorus.
- Mass Spectrometry (MS) : Validates molecular weight (expected ~230–250 g/mol) and detects fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies S–S stretches (~500–550 cm) and P–C vibrations .
Q. How does the steric environment of ethyl groups influence the reactivity and stability of this compound?
- Methodological Answer : Ethyl groups impose steric hindrance, reducing nucleophilic attack on phosphorus centers. Stability in polar solvents (e.g., THF) is enhanced due to solvation effects, while non-polar solvents (e.g., hexane) favor crystalline solid formation. Reactivity studies should compare kinetics in varying dielectric media using UV-Vis or P NMR to track degradation or ligand exchange .
Advanced Research Questions
Q. How can computational tools like MODIP or DbD 2.0 be applied to predict disulphide bond stability in this compound complexes?
- Methodological Answer :
- MODIP Algorithm : Predicts stereochemically feasible disulphide bonds by analyzing residue pairs for covalent crosslinking without strain. Input the compound’s SMILES or InChI string to generate 3D models and grade bond quality (A/B/C) .
- Disulfide by Design (DbD) 2.0 : Identifies cysteine-like residues in hypothetical ligand-protein complexes where disulphide bonds could stabilize interactions. Use molecular dynamics (MD) simulations to validate energy minima .
Q. What strategies resolve contradictions in NMR and X-ray crystallography data when determining the conformation of this compound?
- Methodological Answer : Contradictions arise from dynamic equilibria (e.g., rotational isomerism) in solution vs. solid-state rigidity. Strategies include:
- Variable-Temperature NMR : Detects conformational exchange broadening at low temperatures.
- DFT Calculations : Compare computed P NMR chemical shifts with experimental data to validate dominant conformers.
- Complementary Techniques : Pair Raman spectroscopy (for S–S bond polarization) with X-ray data to reconcile discrepancies .
Q. What are the challenges in engineering this compound into protein scaffolds, and how can in silico modeling guide mutagenesis?
- Methodological Answer : Challenges include steric clashes with protein side chains and redox-sensitive disulphide bond disruption. Solutions involve:
- Homology Modeling : Use DSDBASE2.0 to identify structurally homologous disulphide-rich protein loops as templates .
- Site-Directed Mutagenesis : Replace non-essential residues (e.g., alanine) with cysteines using DbD 2.0-predicted "hotspots" .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon disulphide incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
